N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine

Description

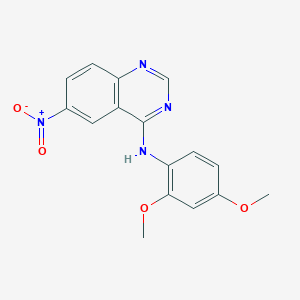

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative featuring a nitro group at the 6-position of the quinazoline core and a 2,4-dimethoxyphenylamine substituent at the 4-position. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors and anticancer agents.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-11-4-6-14(15(8-11)24-2)19-16-12-7-10(20(21)22)3-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTHBFSEGGYQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326028 | |

| Record name | N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882084-07-3 | |

| Record name | N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Attachment of the 2,4-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the 2,4-dimethoxyphenyl group is introduced using appropriate halogenated precursors and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the quinazoline core.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium hydride, dimethylformamide as a solvent, halogenated precursors.

Oxidation: Potassium permanganate, acetone as a solvent.

Major Products

Reduction: Formation of N-(2,4-dimethoxyphenyl)-6-aminoquinazolin-4-amine.

Substitution: Formation of various substituted quinazoline derivatives depending on the substituents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Biological Research: The compound is studied for its ability to inhibit bacterial RNA polymerase, making it a candidate for developing new antibacterial drugs.

Chemical Biology: It serves as a tool compound for studying the mechanisms of bacterial transcription and the development of resistance.

Mechanism of Action

The primary mechanism of action of N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine involves the inhibition of bacterial RNA polymerase. The compound binds to the switch region of the enzyme, interfering with the transcription process and ultimately inhibiting bacterial growth . Molecular docking studies have shown that the compound interacts with specific pockets within the RNA polymerase, highlighting its potential as a lead structure for developing potent bacterial inhibitors .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Positional Isomerism on the Aryl Group

- N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine (CAS 1120331-48-7): This positional isomer substitutes the methoxy groups at the 3- and 4-positions of the phenyl ring.

- N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) : Lacking the 2-methoxy group, this compound exhibits reduced steric bulk, which may enhance solubility but decrease target selectivity .

Substituents on the Quinazoline Core

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine: The 7-methoxy group on the quinazoline and halogenated aryl substituent introduce distinct electronic and steric profiles.

- N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477855-17-7): The additional 7-methoxy group on the quinazoline core enhances electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature in the target compound. This difference likely impacts redox properties and intermolecular interactions .

Physical and Chemical Properties

Biological Activity

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique substitution pattern and significant biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄N₄O₄

- Molecular Weight : 326.31 g/mol

- Structural Features : The compound features a fused benzene and pyrimidine ring structure with a 2,4-dimethoxyphenyl substituent and a nitro group at the 6th position.

The primary mode of action for this compound involves the inhibition of bacterial RNA polymerase (RNAP), which plays a crucial role in bacterial transcription. This inhibition disrupts RNA synthesis, leading to decreased production of essential proteins and enzymes necessary for bacterial growth.

Key Mechanistic Insights:

- Target : Bacterial RNA Polymerase (RNAP)

- Effect : Inhibition of transcription processes

- Result : Reduced bacterial growth and viability

Biological Activity

This compound has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria. Its ability to inhibit RNAP makes it a promising candidate for developing new antibacterial agents, especially against antibiotic-resistant strains.

Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine | Methoxyphenyl group and nitro group | Antimicrobial properties |

| N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | Similar dimethoxy substitution pattern | Antibacterial activity |

| Quinoline derivatives | Varying substitutions on quinoline core | Antimicrobial and anticancer activities |

Research Findings

Recent studies have highlighted the potential of this compound in various scientific domains:

- Medicinal Chemistry : Investigations into its antimicrobial efficacy have shown significant activity against resistant bacterial strains.

- Biological Research : The compound serves as a valuable tool for studying the mechanisms behind bacterial transcription and the development of resistance .

- Chemical Biology : Its role in elucidating biochemical pathways related to RNA synthesis has been emphasized in various studies .

Case Studies

A notable study demonstrated the compound's effectiveness in inhibiting the growth of specific Gram-positive bacteria. The results indicated that at certain concentrations, the compound significantly reduced bacterial viability compared to control groups. This study underscores its potential application in clinical settings as an antibacterial agent.

Q & A

What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine, and what key intermediates are involved?

Level: Basic

Methodological Answer:

The synthesis typically involves a two-step process:

Cyclocondensation : Reacting 2-amino-5-nitrobenzonitrile with triethoxymethane (or triethyl orthoformate) under acidic conditions to form the quinazoline core. This generates 6-nitroquinazolin-4(3H)-one as an intermediate.

Amine Substitution : Condensing the quinazoline intermediate with 2,4-dimethoxyaniline in the presence of a coupling agent (e.g., POCl₃ or DCC) or under thermal conditions to introduce the N-(2,4-dimethoxyphenyl) group.

Key intermediates include 2-amino-5-nitrobenzonitrile and 6-nitroquinazolin-4(3H)-one. Reaction conditions (e.g., solvent, temperature) significantly influence yield and purity .

How is this compound characterized spectroscopically and crystallographically?

Level: Basic

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : The nitro group at position 6 and methoxy groups on the phenyl ring produce distinct deshielded signals. For example, aromatic protons on the quinazoline ring appear as doublets (δ 8.5–9.0 ppm).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 326.31, consistent with the molecular formula C₁₆H₁₄N₄O₄.

- Crystallography : Single-crystal X-ray diffraction confirms a triclinic crystal system (space group P1) with unit cell parameters:

- a = 7.2440 Å, b = 10.2832 Å, c = 11.1622 Å

- Angles: α = 72.475°, β = 83.663°, γ = 70.429°

- Hydrogen bonding between the nitro group and adjacent methoxy groups stabilizes the lattice .

How do structural modifications to the quinazoline core influence bioactivity in kinase inhibition studies?

Level: Advanced

Methodological Answer:

- Pharmacophore Optimization :

- Nitro Group (Position 6) : Critical for electron-withdrawing effects, enhancing binding to ATP pockets in kinases like EGFR. Removal reduces inhibitory potency by >50% .

- Methoxy Substituents (2,4-Positions) : Increase lipophilicity, improving membrane permeability. Replacing methoxy with polar groups (e.g., -OH) decreases cellular uptake.

- SAR Studies : Derivatives with bulkier substituents (e.g., morpholinopropyl groups) show enhanced selectivity for tyrosine kinases but lower solubility. Computational docking (e.g., AutoDock Vina) guides rational modifications .

What challenges arise in crystallizing this compound, and how are they resolved?

Level: Advanced

Methodological Answer:

- Challenges :

- Polymorphism : Multiple crystal forms may arise due to flexible methoxy groups.

- Solvent Trapping : Polar solvents (e.g., DMSO) can co-crystallize, distorting lattice parameters.

- Solutions :

- Slow Evaporation : Using low-polarity solvents (e.g., chloroform/ethanol mixtures) at 4°C promotes single-crystal growth.

- Seeding : Introducing pre-formed microcrystals minimizes random nucleation.

- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve accuracy for light-atom structures .

How can researchers resolve contradictions in enzymatic assay data for this compound?

Level: Advanced

Methodological Answer:

- Common Contradictions : Discrepancies in IC₅₀ values across studies (e.g., EGFR inhibition ranging from 10–100 nM).

- Root Causes :

- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) alter competitive inhibition profiles.

- Protein Source : Recombinant vs. native kinases may have divergent post-translational modifications.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.